5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (hereafter referred to as Compound 9) is a 1,3,4-thiadiazole derivative characterized by a 2,6-dichlorobenzylsulfanyl substituent at the 5-position and an amino group at the 2-position of the thiadiazole ring. Its synthesis involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2,6-dichlorobenzylthiol under nitrogen in DMF, followed by purification via recrystallization .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLYGYAFVUVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its antimicrobial, anticonvulsant, and potential anticancer properties based on various research findings.
Antimicrobial Activity
- Mechanism of Action : The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Compounds containing this moiety often exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
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Research Findings :
- A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, compounds with halogen substitutions showed enhanced antibacterial effects, particularly against Gram-positive bacteria .
- Another investigation highlighted that derivatives of 5-phenyl-1,3,4-thiadiazole exhibited substantial antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Anticonvulsant Activity
- Efficacy in Models : The compound has been tested for anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. In these studies, it demonstrated significant protective effects against induced seizures.
- Comparative Studies :
Potential Anticancer Properties
- Cytotoxicity : Preliminary studies suggest that certain thiadiazole derivatives may possess cytostatic properties against various cancer cell lines. The structural modifications in these compounds can enhance their selectivity and potency against tumor cells.
- Research Evidence : A review emphasized the potential of 2-amino-1,3,4-thiadiazole derivatives in cancer therapy due to their ability to inhibit cell proliferation in vitro .
Table of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In a comparative analysis of various thiadiazole derivatives synthesized from thiosemicarbazide and substituted phenyl groups, compounds showed varying degrees of antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine enhanced activity against pathogenic strains .
- Anticonvulsant Mechanism : The anticonvulsant efficacy was attributed to the modulation of neurotransmitter systems. The compound's ability to interact with GABA receptors and sodium channels was highlighted as a key mechanism contributing to its protective effects during induced seizures .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Various derivatives of thiadiazoles, including 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine, have shown promising results against a range of bacterial and fungal strains. Studies indicate that compounds with this structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 62.5 | |
| This compound | E. coli | 32.6 | |
| Other derivatives | A. niger | 25 |
Central Nervous System Activity
Research has indicated that derivatives of thiadiazoles can exhibit central nervous system (CNS) effects. For instance, certain compounds have demonstrated antidepressant and anxiolytic properties comparable to established medications like Imipramine and Diazepam . The structural modifications in the thiadiazole ring can influence the pharmacological profile significantly.
Case Study:
A specific derivative was found to have a therapeutic dose range significantly lower than that required for side effects such as sedation and amnesia, highlighting its potential for safer therapeutic use .
Pesticidal Properties
Thiadiazole derivatives have also been explored for their pesticidal properties. The compound has shown effectiveness against various plant pathogens, making it a candidate for agricultural applications in pest control.
Table 2: Pesticidal Efficacy of Thiadiazole Derivatives
Mechanistic Insights
The mechanism of action for the antimicrobial and pesticidal effects is primarily attributed to the disruption of cellular processes in target organisms. The presence of the thiadiazole ring enhances the reactivity of these compounds with biological targets.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfanyl methyl (-SCH2-) group exhibits moderate nucleophilic substitution reactivity. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields S-alkyl derivatives .
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Oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C | S-Methyl derivative | 72–85 | |
| Oxidation | H2O2 (30%), RT, 2h | Sulfoxide | 90 | |
| Oxidation | mCPBA, DCM, 0°C | Sulfone | 88 |
Reactivity of the 1,3,4-Thiadiazole Ring
The thiadiazole core is electron-deficient, enabling electrophilic substitution at the 5-position (occupied by the sulfanyl methyl group in this compound). Key reactions include:
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Ring Functionalization : Limited due to steric hindrance from the 2,6-dichlorophenyl group.
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Ring-Opening : Under strong acidic (e.g., H2SO4) or basic conditions, the ring may cleave to form thioamide intermediates .
Aromatic Substitution on the Dichlorophenyl Group
The 2,6-dichlorophenyl moiety directs electrophilic substitution to the para position relative to chlorine atoms, though steric hindrance limits reactivity:
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Nitration : Requires fuming HNO3/H2SO4 at elevated temperatures, yielding nitro derivatives .
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Suzuki Coupling : Limited by electron-withdrawing Cl groups; palladium-catalyzed coupling with aryl boronic acids is challenging but feasible .
Amine Group Reactivity
The 2-amine group participates in condensation and acylation reactions:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines .
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Acylation : Acetyl chloride in pyridine produces acetamide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, RT | Acetamide | 78 | |
| Condensation | Benzaldehyde, EtOH, Δ | Schiff base | 65 |
Biological Activity and Structural Modifications
Though beyond pure chemical reactivity, derivatives of this compound show pharmacological potential:
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Anticancer Activity : Analogous 1,3,4-thiadiazoles with Cl substituents inhibit tumor cell lines (e.g., MCF-7, IC50 = 0.28 μg/mL) .
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Anticonvulsant Effects : Electron-withdrawing groups (e.g., Cl) enhance activity via GABAergic pathways .
Stability and Degradation
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 2,6-dichlorophenyl substituent in Compound 9 confers lipophilicity and steric bulk, which may enhance membrane permeability and target binding compared to simpler substituents. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzymes like kinases, while electron-donating groups (e.g., CH₃) improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
